molecular formula C9H14N2O2 B11907590 5-(pentan-3-yloxy)pyridazin-3(2H)-one CAS No. 1346697-80-0

5-(pentan-3-yloxy)pyridazin-3(2H)-one

Cat. No.: B11907590
CAS No.: 1346697-80-0
M. Wt: 182.22 g/mol
InChI Key: OIEIJWNPAVSECT-UHFFFAOYSA-N
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Description

5-(Pentan-3-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-3-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pentan-3-yloxy)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with pentan-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Pentan-3-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the pyridazinone core to more reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Bases like potassium carbonate and solvents such as DMF are typical in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridazin-3(2H)-one derivatives, including 5-(pentan-3-yloxy)pyridazin-3(2H)-one. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy against human breast cancer cells (e.g., MDA-MB-468) and other malignancies, suggesting potential as chemotherapeutic agents .

Anti-inflammatory Properties

Compounds within the pyridazinone family, including this compound, have been investigated for their anti-inflammatory effects. Studies demonstrate that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Antihypertensive Effects

Research has also focused on the antihypertensive potential of pyridazinone derivatives. Certain compounds have demonstrated the ability to lower blood pressure effectively in experimental models, indicating a promising avenue for developing new antihypertensive medications .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyridazine ring can significantly influence biological activity. For example, substituents at the 4 and 5 positions have shown to enhance selectivity and potency against specific biological targets, such as histamine receptors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFocusFindings
Histamine H(3) Receptor AntagonismIdentified potent antagonists with favorable pharmacokinetic profiles; demonstrated safety in genotoxicity tests.
Cytotoxicity in Cancer CellsShowed significant cytotoxic effects against breast cancer cell lines; potential for further development as anticancer agents.
Anti-inflammatory ActivityExhibited strong anti-inflammatory effects, comparable to established drugs; promising for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(pentan-3-yloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: This compound shares a similar pyridazinone core but with different substituents.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a heterocyclic core and are studied for their biological activities.

Uniqueness

5-(Pentan-3-yloxy)pyridazin-3(2H)-one is unique due to its specific substituent pattern, which can impart distinct chemical and biological properties compared to other pyridazinone derivatives

Biological Activity

5-(Pentan-3-yloxy)pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O
  • Molecular Weight : 202.24 g/mol

The presence of the pentan-3-yloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation in various cancer cell lines, including breast cancer (SK-BR-3) and acute myelogenous leukemia (AML) .

Case Study: Antitumor Efficacy

A recent study highlighted the efficacy of pyridazinone derivatives in inhibiting tumor growth in vivo. For example, one compound demonstrated a tumor growth inhibition (TGI) rate of 73.6% in a triple-negative breast cancer model when administered at a dose of 50 mg/kg .

Anti-inflammatory Properties

Pyridazinone derivatives are also recognized for their anti-inflammatory effects. Compounds within this class have been shown to inhibit pro-inflammatory cytokine production, such as IL-β, in human cell lines stimulated with lipopolysaccharide (LPS) . This mechanism suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Activities

CompoundIC50 (µM)Target
Compound A0.18IL-β Production
Compound B0.25TNF-α Production
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial potential of pyridazinone derivatives has been explored, with some compounds exhibiting activity against both bacterial and fungal strains. This broad-spectrum activity positions these compounds as promising candidates for developing new antibiotics .

Phosphodiesterase Inhibition

Pyridazinones have been identified as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4. This inhibition is crucial for developing anti-inflammatory agents since PDE4 plays a significant role in regulating cyclic AMP levels within cells .

Table 2: PDE Inhibition Data

CompoundPDE4 Inhibition IC50 (nM)
Compound X0.026
Compound Y6
This compoundTBD

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, this compound may help reduce inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Targeting phosphodiesterases can enhance cyclic AMP signaling pathways, which are often dysregulated in inflammatory diseases.

Properties

CAS No.

1346697-80-0

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-pentan-3-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C9H14N2O2/c1-3-7(4-2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

OIEIJWNPAVSECT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC(=O)NN=C1

Origin of Product

United States

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